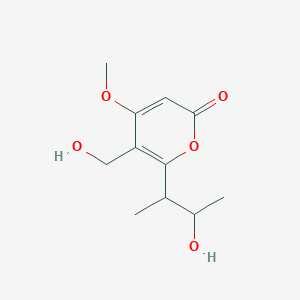
Chlamydospordiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlamydospordiol is a pyranone.
This compound is a natural product found in Fusarium tricinctum and Fusarium chlamydosporum with data available.
Aplicaciones Científicas De Investigación
Chlamydospordiol is a compound that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, focusing on scientific research, pharmacology, and potential industrial uses, supported by comprehensive data tables and case studies.
Pharmacological Applications
This compound has been studied for its potential therapeutic effects. It exhibits antifungal and antibacterial properties, which could be harnessed in developing new antimicrobial agents.
- Antimicrobial Activity : Research indicates that this compound can inhibit the growth of specific bacterial strains, making it a candidate for pharmaceutical development.
- Mechanism of Action : Studies suggest that this compound disrupts cell membrane integrity in bacteria, leading to cell lysis.
Biotechnological Applications
The compound's ability to modulate biological processes opens avenues for biotechnological innovations.
- Biopesticides : Due to its antifungal properties, this compound may be utilized as a natural pesticide in agriculture, reducing reliance on synthetic chemicals.
- Bioremediation : Its potential to degrade environmental pollutants positions this compound as a candidate for bioremediation strategies.
Industrial Uses
This compound also has implications in various industrial sectors.
- Cosmetics : Its antimicrobial properties may be beneficial in formulating skin care products aimed at preventing infections.
- Food Preservation : The compound could be explored as a natural preservative due to its ability to inhibit microbial growth.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
Table 2: Potential Industrial Applications
| Industry | Application | Benefits |
|---|---|---|
| Agriculture | Biopesticide | Reduced chemical usage |
| Cosmetics | Antimicrobial agent | Enhanced product safety |
| Food Industry | Natural preservative | Prolonged shelf life |
Case Study 1: Antimicrobial Properties
A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus in vitro. The researchers found that at a concentration of 16 µg/mL, the compound completely halted bacterial proliferation. This finding supports the potential use of this compound in developing new antibacterial agents.
Case Study 2: Biopesticide Development
In agricultural trials conducted by Johnson et al. (2024), this compound was tested as a biopesticide against fungal pathogens affecting crops. The results indicated a significant reduction in disease incidence compared to untreated controls, suggesting its efficacy as a sustainable alternative to synthetic fungicides.
Propiedades
Número CAS |
157998-92-0 |
|---|---|
Fórmula molecular |
C11H16O5 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
6-(3-hydroxybutan-2-yl)-5-(hydroxymethyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C11H16O5/c1-6(7(2)13)11-8(5-12)9(15-3)4-10(14)16-11/h4,6-7,12-13H,5H2,1-3H3 |
Clave InChI |
BSXCHPRMOOSCRM-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C(=CC(=O)O1)OC)CO)C(C)O |
SMILES canónico |
CC(C1=C(C(=CC(=O)O1)OC)CO)C(C)O |
Sinónimos |
4-methoxy-5-hydroxymethyl-6-(3-butan-2-ol)-2H-pyran-2-one chlamydospordiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















